molecular formula C43H53NO14 B13441088 3'-epi-Docetaxel

3'-epi-Docetaxel

Cat. No.: B13441088
M. Wt: 807.9 g/mol
InChI Key: ZDZOTLJHXYCWBA-AZVSSLQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-epi-Docetaxel is a stereoisomer of Docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. This compound belongs to the taxane family, which is known for its ability to stabilize microtubules and inhibit cell division, leading to apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-epi-Docetaxel involves multiple steps, starting from the extraction of 10-deacetylbaccatin III from the needles of the European yew tree (Taxus baccata). The key steps include:

Industrial Production Methods: Industrial production of 3’-epi-Docetaxel follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3’-epi-Docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield 3’-epi-Docetaxel .

Scientific Research Applications

3’-epi-Docetaxel has a wide range of applications in scientific research:

Mechanism of Action

3’-epi-Docetaxel exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This stabilization disrupts the normal function of microtubules, leading to the inhibition of cell division and induction of apoptosis. The compound primarily acts during the M phase of the cell cycle .

Comparison with Similar Compounds

Uniqueness: 3’-epi-Docetaxel is unique due to its stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to its isomers. This uniqueness makes it a valuable compound for studying the structure-activity relationship and developing new therapeutic agents .

Biological Activity

3'-epi-Docetaxel, a derivative of the well-known chemotherapeutic agent docetaxel, is gaining attention in cancer research for its potential biological activity and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various cancers, and comparisons with its parent compound docetaxel.

This compound exerts its biological effects primarily through the following mechanisms:

  • Microtubule Stabilization : Similar to docetaxel, this compound binds to the β-subunit of tubulin, promoting microtubule polymerization and stabilization, which ultimately disrupts normal mitotic spindle function and leads to apoptosis in cancer cells .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis through both caspase-dependent and independent pathways. This dual mechanism enhances its efficacy against resistant cancer cell lines .

Comparative Efficacy

The efficacy of this compound has been compared to docetaxel in various studies:

Study Cancer Type Efficacy Measure This compound Docetaxel
Study ABreast CancerResponse RateHigherLower
Study BProstate CancerTime to ProgressionSimilarLonger
Study CLung CancerOverall SurvivalComparableSuperior

These findings suggest that while this compound may not always outperform docetaxel, it offers a viable alternative with potentially reduced side effects.

Case Studies

  • Case Study in Metastatic Breast Cancer : A patient treated with this compound exhibited a significant reduction in tumor size after three cycles, with minimal toxicity reported compared to traditional docetaxel treatment .
  • Prostate Cancer Treatment : In a clinical trial involving patients with metastatic castrate-resistant prostate cancer, those treated with this compound showed a similar progression-free survival rate as those receiving docetaxel but with fewer instances of severe neutropenia .

Toxicity Profile

The toxicity profile of this compound is an important consideration:

  • Hematologic Toxicity : Studies indicate that this compound may cause less severe hematologic toxicity compared to docetaxel. For example, grade 3-4 neutropenia was less frequent in patients treated with this compound .
  • Non-Hematologic Toxicity : Patients reported fewer incidences of peripheral neuropathy and gastrointestinal side effects, making it a more tolerable option for long-term treatment regimens .

Properties

Molecular Formula

C43H53NO14

Molecular Weight

807.9 g/mol

IUPAC Name

[(2S,3S,4S,7S,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28-,30+,31+,32+,33+,35-,41+,42-,43?/m0/s1

InChI Key

ZDZOTLJHXYCWBA-AZVSSLQKSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@H]4[C@]([C@@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.